Pradimicin A amide
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Overview
Description
Pradimicin A amide is a derivative of Pradimicin A, a unique antibiotic compound derived from actinomycetes. Pradimicin A and its derivatives are known for their antifungal, antiviral, and antiparasitic activities. These compounds exhibit their effects through binding to D-mannose-containing glycans of pathogenic species. This compound, in particular, has been studied for its potential to suppress aggregation, making it a promising candidate for therapeutic applications .
Preparation Methods
The preparation of Pradimicin A amide involves synthetic routes such as ester/amide exchange reactions or condensation reactions. One method includes the attachment of 2-aminoethanol to the carboxy group of Pradimicin A via an amide linkage, which significantly suppresses aggregation . Another approach involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .
Chemical Reactions Analysis
Pradimicin A amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as ester/amide exchange, are commonly used to prepare derivatives of this compound. Common reagents used in these reactions include NOBF4 for amide cleavage and Grignard reagents for amidation.
Scientific Research Applications
Pradimicin A amide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying amide formation and aggregation suppression.
Industry: The compound’s unique properties are explored for developing new antifungal and antiviral drugs.
Mechanism of Action
Pradimicin A amide exerts its effects by binding to D-mannose-containing glycans on the surface of pathogenic species. This binding leads to the formation of a ternary complex consisting of D-mannose, this compound, and calcium, which disrupts the integrity of the fungal cell membrane . The compound also acts as a viral entry inhibitor by binding to N-glycans on the surface of enveloped viruses, preventing them from entering host cells .
Comparison with Similar Compounds
Pradimicin A amide is compared with other similar compounds such as:
Pradimicin B: Another derivative of Pradimicin A with similar antifungal properties but different binding affinities.
Pradimicin C: A derivative with a different substitution pattern, affecting its aggregation and binding properties.
Pradimicin Azide: A derivative functionalized with an azide group, used for microbial cell surface imaging. This compound is unique due to its ability to suppress aggregation while retaining binding specificity for D-mannose, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
133917-50-7 |
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Molecular Formula |
C40H45N3O17 |
Molecular Weight |
839.8 g/mol |
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C40H45N3O17/c1-11-6-18-24(31(50)21(11)38(55)43-12(2)37(41)54)23-16(9-17-25(32(23)51)28(47)15-7-14(56-5)8-19(44)22(15)27(17)46)29(48)35(18)59-40-34(53)36(26(42-4)13(3)58-40)60-39-33(52)30(49)20(45)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-40,42,44-45,48-53H,10H2,1-5H3,(H2,41,54)(H,43,55) |
InChI Key |
HFZYHAGDSBUGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
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